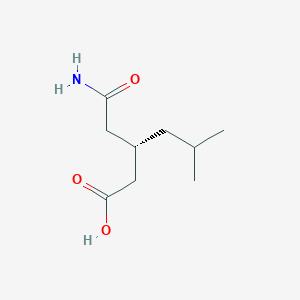

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

概要

説明

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is an organic compound with a specific stereochemistry It is characterized by the presence of an amino group, a keto group, and a methyl group attached to a hexanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid typically involves the use of amino acids as starting materials. One common method is the aldol reaction of α,β-unsaturated ketones with isatins, which can yield high purity products . The reaction conditions often require the use of bases such as triethylamine (TEA) and solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反応の分析

Carboxylic Acid Reactivity

The terminal carboxylic acid group participates in classical acid-base and nucleophilic substitution reactions.

α-Ketoamide Reactivity

The 2-amino-2-oxoethyl group (–CH₂CONH₂) undergoes hydrolysis, reduction, and nucleophilic attacks.

Steric and Stereochemical Considerations

The 3S stereochemistry and branched 5-methyl group influence reaction outcomes:

-

Steric Hindrance : The methyl group at C5 reduces reactivity at C3 and C4 positions, favoring selective modifications at the carboxylic acid or amide groups.

-

Stereochemical Integrity : Reactions under mild conditions (e.g., esterification at room temperature) preserve the 3S configuration. Harsh conditions (e.g., prolonged heating) may lead to racemization.

Potential Novel Reactions

Hypothetical pathways based on structural analogs:

| Reaction Type | Predicted Reagents | Expected Products | Rationale |

|---|---|---|---|

| Decarboxylation | Pyridine, heat | 3-(2-Amino-2-oxoethyl)-5-methylpentane | Loss of CO₂ under thermal stress. |

| Mannich Reaction | Formaldehyde, amine | β-Amino acid derivative | Amide acts as a nucleophile. |

Stability Profile

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

-

pH Sensitivity : Stable in pH 2–8; rapid hydrolysis occurs outside this range.

科学的研究の応用

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

3-Substituted-3-Hydroxy-2-Oxindoles: These compounds share a similar structural motif and are synthesized using similar reaction conditions.

2,3-Dimethoxybenzamides: These compounds are synthesized from benzoic acid derivatives and have similar chemical properties.

Uniqueness

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both amino and keto functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications.

生物活性

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, commonly referred to as a derivative of GABA (gamma-aminobutyric acid), exhibits significant biological activity, particularly in the context of neuromodulation and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a hexanoic acid backbone with an amino group at the 3-position and a keto group at the 2-position of the side chain. This structural complexity contributes to its biological activity and potential pharmaceutical applications.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving GABA receptors. Its structural similarity to other bioactive compounds suggests that it could modulate neurotransmitter activity, influencing mood regulation and cognitive functions .

Neurotransmitter Modulation

Preliminary studies have demonstrated that this compound may enhance GABAergic transmission, which is crucial for inhibitory signaling in the central nervous system. This modulation could potentially lead to therapeutic effects in conditions such as anxiety, epilepsy, and other neurological disorders .

Case Studies

- GABA Receptor Interaction : In vitro studies have shown that this compound can increase the binding affinity to GABA receptors, suggesting its role as a GABA analog. This activity is significant in developing anticonvulsants and anxiolytics.

- Cognitive Enhancement : Animal models have indicated that administration of this compound leads to improved cognitive performance in tasks requiring memory and learning, further supporting its potential use in treating cognitive deficits associated with neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Aminomethyl-5-methylhexanoic acid | Contains an additional amino group | |

| Pregabalin | Used for neuropathic pain; similar action mechanism | |

| Gabapentin | Anticonvulsant; shares structural motifs |

The unique combination of amino and keto functionalities within a hexanoic framework distinguishes this compound from these compounds, potentially conferring distinct pharmacological properties.

Applications in Drug Development

Given its biological activity, this compound is being explored for various pharmaceutical applications:

- Neurological Disorders : Its potential as a neuromodulator positions it as a candidate for treating conditions like epilepsy and anxiety disorders.

- Peptide Synthesis : The compound serves as a valuable building block in peptide synthesis within pharmaceutical research, contributing to the development of biologically active compounds .

特性

IUPAC Name |

(3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDKTSLVWGFPQG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628709 | |

| Record name | (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181289-34-9 | |

| Record name | (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181289-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。